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molecular formula C5H2Cl2IN B1390755 2,3-Dichloro-4-iodopyridine CAS No. 889865-45-6

2,3-Dichloro-4-iodopyridine

Cat. No. B1390755
M. Wt: 273.88 g/mol
InChI Key: WRPBPDPXVUBWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158652B2

Procedure details

With cooling with ice, 2.66 M n-butyllithium (100 mL, 0.266 mmol) was added to a tetrahydrofuran (400 mL) solution of diisopropylamine (11.9 mL, 84.2 mmol), cooled to −70° C., and stirred for 0.5 hours. A tetrahydrofuran (170 mL) solution of 2,3-dichloropyridine (35 g, 0.24 mmol) was dropwise added to the solution, over 25 minutes, and then stirred at −70° C. for 1 hour. A tetrahydrofuran (170 mL) solution of iodine (75 g, 0.30 mmol) was added to the reaction mixture, and warmed up to room temperature with stirring. Water was added to the reaction mixture, and extracted twice with ethyl acetate. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. Ethyl acetate and hexane were added to the residue, the precipitated matter was taken out through filtration and dried to obtain the entitled compound (46.4 g, 72%) as a pale yellow solid.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
72%

Identifiers

REACTION_CXSMILES
O1CCCC1.C(NC(C)C)(C)C.[Cl:13][C:14]1[C:19]([Cl:20])=[CH:18][CH:17]=[CH:16][N:15]=1.[I:21]I>C([Li])CCC.O>[Cl:13][C:14]1[C:19]([Cl:20])=[C:18]([I:21])[CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
11.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
75 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
100 mL
Type
catalyst
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate and hexane were added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitated matter was taken out through filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 46.4 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 70588.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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